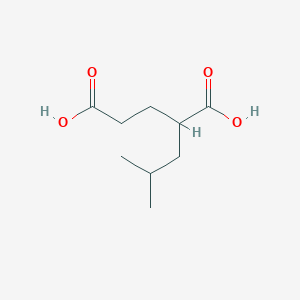

2-(2-Methylpropyl)pentanedioic acid

Description

BenchChem offers high-quality 2-(2-Methylpropyl)pentanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylpropyl)pentanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H16O4 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2-(2-methylpropyl)pentanedioic acid |

InChI |

InChI=1S/C9H16O4/c1-6(2)5-7(9(12)13)3-4-8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13) |

InChI Key |

LHSAKGVBHJUEOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-(2-Methylpropyl)pentanedioic Acid (CAS 32806-65-8)

Physicochemical Profiling, Synthesis, and Regioisomeric Control in Gabapentinoid Development[1]

Executive Summary

2-(2-Methylpropyl)pentanedioic acid (CAS 32806-65-8), also known as 2-isobutylglutaric acid , is a critical dicarboxylic acid scaffold in pharmaceutical chemistry. While often overshadowed by its structural isomer, 3-isobutylglutaric acid (the direct backbone of Pregabalin), the 2-isomer plays a vital role as a regioisomeric impurity marker and a pharmacophore in the design of metalloproteinase (MMP) inhibitors.

This guide provides an in-depth technical analysis of CAS 32806-65-8, distinguishing its properties from the 3-isomer, detailing its synthesis via enolate alkylation, and establishing protocols for its detection and control in Active Pharmaceutical Ingredient (API) manufacturing.

Chemical Identity & Physicochemical Properties

The distinction between the 2-isomer and the 3-isomer is fundamental to quality control. Unlike the 3-isomer, which possesses a plane of symmetry, the 2-isomer is chiral and exhibits distinct physical constants.

Table 1: Comparative Properties of Isobutylglutaric Acid Isomers

| Property | 2-Isobutylglutaric Acid (Target) | 3-Isobutylglutaric Acid (Pregabalin Precursor) |

| CAS Number | 32806-65-8 | 75143-89-4 |

| IUPAC Name | 2-(2-Methylpropyl)pentanedioic acid | 3-(2-Methylpropyl)pentanedioic acid |

| Structure | HOOC-CH(iBu)-CH₂-CH₂-COOH | HOOC-CH₂-CH(iBu)-CH₂-COOH |

| Chirality | Chiral (Racemic mixture of R/S) | Achiral (Meso-like symmetry) |

| Melting Point | 67 – 68 °C | 47 °C |

| pKa (Predicted) | pKa₁ ~4.2, pKa₂ ~5.3 | pKa₁ ~4.3, pKa₂ ~5.4 |

| Solubility | Soluble in MeOH, EtOH, DMSO; Sparingly soluble in water | Soluble in MeOH, EtOH; Low water solubility |

| Role | Impurity Standard, MMP Inhibitor Scaffold | API Intermediate (Pregabalin) |

Expert Insight: The melting point difference (approx. 20°C) is the primary rapid indicator of regioisomeric purity. A depression in the melting point of a 3-isobutylglutaric acid batch often indicates contamination with the 2-isomer.

Synthesis & Manufacturing Methodologies

The synthesis of CAS 32806-65-8 is mechanistically distinct from the Pregabalin precursor. While the 3-isomer is synthesized via Knoevenagel condensation (favoring the beta-position), the 2-isomer requires direct alpha-alkylation of a glutarate ester.

Protocol A: Direct Enolate Alkylation (Targeting the 2-Isomer)

This method utilizes the acidity of the alpha-proton in diethyl glutarate.

Reagents:

-

Diethyl glutarate (1.0 eq)

-

Isobutyl bromide (1.1 eq)

-

Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) (1.1 eq)

-

Solvent: Anhydrous THF

-

Temperature: -78°C to Room Temperature

Step-by-Step Workflow:

-

Enolate Formation: Charge a cryo-reactor with anhydrous THF and LDA at -78°C. Slowly add diethyl glutarate to generate the kinetic enolate.

-

Alkylation: Add isobutyl bromide dropwise. The steric bulk of the isobutyl group directs addition to the alpha-carbon.

-

Quench & Workup: Warm to room temperature. Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1]

-

Hydrolysis: Treat the isolated ester with 6N HCl under reflux (100°C, 6h) to cleave the ethyl groups and generate the free diacid.

-

Purification: Recrystallize from Hexane/Ethyl Acetate to obtain CAS 32806-65-8 as a white powder (MP 67-68°C).

Mechanistic Comparison: 2-Isomer vs. 3-Isomer

The following diagram illustrates the divergent synthetic pathways that lead to these two critical isomers.

Caption: Divergent synthesis of Isobutylglutaric acid isomers. The 2-isomer (Red) arises from direct alkylation, while the 3-isomer (Green) requires conjugate addition.

Analytical Characterization & Impurity Profiling

Distinguishing the 2-isomer from the 3-isomer is a common challenge in the release testing of Pregabalin intermediates.

Nuclear Magnetic Resonance (NMR) Strategy

The symmetry of the molecule is the key discriminator.

-

3-Isobutylglutaric Acid (Achiral/Symmetric):

-

¹H NMR: The protons at C2 and C4 are chemically equivalent. You will observe a simplified aliphatic region.

-

¹³C NMR: Shows fewer signals due to symmetry (C2 equivalent to C4).

-

-

2-Isobutylglutaric Acid (Chiral/Asymmetric):

-

¹H NMR: The C2 proton (methine) is distinct from the C3 and C4 methylene protons. The C3/C4 protons appear as complex multiplets due to the lack of symmetry and the adjacent chiral center at C2.

-

¹³C NMR: All carbon atoms in the glutarate backbone are magnetically distinct.

-

HPLC Method for Regioisomeric Separation

To quantify CAS 32806-65-8 as an impurity in a bulk batch of the 3-isomer:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 210 nm (Carboxyl absorption).

-

Retention Time: The 2-isomer is less polar (due to the exposed isobutyl group at the alpha position shielding the carboxyl) and typically elutes after the 3-isomer.

Biological Relevance & Applications

1. Impurity Reference Standard

In the GMP manufacturing of Pregabalin, 2-isobutylglutaric acid is a required reference standard. Regulatory bodies (FDA/EMA) require the identification of any impurity >0.10%. If the synthesis of the 3-isomer involves any radical steps or non-selective alkylations, the 2-isomer can form.

2. Metalloproteinase (MMP) Inhibition

The 2-substituted succinic and glutaric acid scaffolds are classic pharmacophores for Zinc-dependent metalloproteinase inhibitors.

-

Mechanism: The two carboxylic acid groups (or a hydroxamic acid derivative) chelate the Zinc ion in the enzyme's active site.

-

Selectivity: The isobutyl group at the 2-position (alpha to the zinc-binding group) is designed to fit into the hydrophobic S1' pocket of enzymes like MMP-2 and MMP-9. This makes CAS 32806-65-8 a valuable starting block for fragment-based drug discovery targeting cancer metastasis or inflammation.

Safety & Handling

Signal Word: Warning Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container. Hygroscopic nature is low, but moisture should be avoided to prevent caking.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Sigma-Aldrich. Product Specification: 2-(2-methylpropyl)pentanedioic acid (CAS 32806-65-8). Retrieved from

- Burk, M. J., et al. (2003). "Efficient synthesis of Pregabalin via asymmetric hydrogenation." Journal of Organic Chemistry. (Discusses the 3-isomer route and impurity control).

-

Silverman, R. B. (2004). "The Design and Synthesis of Gabapentin and Pregabalin." Nature Reviews Drug Discovery. (Contextualizes the glutaric acid backbone).[3][4][5]

-

PubChem. Compound Summary: Isobutylglutaric acid isomers. Retrieved from

- European Medicines Agency (EMA).Assessment Report: Pregabalin. (Details on impurity limits and structural isomers).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isobutylglutaric acid | C9H16O4 | CID 10976240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ec.europa.eu [ec.europa.eu]

- 4. CAS 916982-10-0: 3-Isobutyl glutarimide | CymitQuimica [cymitquimica.com]

- 5. US20060276544A1 - Pregabalin free of isobutylglutaric acid and a process for preparation thereof - Google Patents [patents.google.com]

Technical Whitepaper: Structural and Functional Divergence of Isobutylglutaric Acid Isomers

The following technical guide details the structural, synthetic, and functional divergences between 2-isobutylglutaric acid and 3-isobutylglutaric acid .

Impact on Gabapentinoid Synthesis and Impurity Profiling

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate synthesis—specifically for Pregabalin (Lyrica) and related gabapentinoids—the distinction between 3-isobutylglutaric acid (3-IBGA) and its regioisomer, 2-isobutylglutaric acid (2-IBGA) , is not merely academic; it is a critical quality attribute.[1]

While 3-IBGA serves as the requisite symmetrical precursor for the enantioselective synthesis of (S)-Pregabalin, 2-IBGA represents a structural isomer with fundamentally different stereochemical properties and synthetic origins.[1] Mistaking one for the other, or failing to control for the formation of the 2-isomer, can compromise the enantiopurity and efficacy of the final drug substance.[1]

This guide dissects the chemical causality differentiating these two isomers, providing actionable protocols for their synthesis, identification, and control.[1]

Structural & Stereochemical Analysis[1]

The core difference lies in the position of the isobutyl group on the glutaric acid (pentanedioic acid) backbone, which dictates the molecule's symmetry and chirality.[1]

3-Isobutylglutaric Acid (The Pregabalin Precursor)[1][2][3][4][5]

-

IUPAC Name: 3-(2-methylpropyl)pentanedioic acid[1]

-

Symmetry: Achiral (Prochiral) . The molecule possesses a plane of symmetry passing through C3.[1] This symmetry is the "feature" utilized in subsequent desymmetrization steps (e.g., enzymatic hydrolysis or chiral amine resolution) to generate chirality.[1]

-

Structure: The isobutyl group is equidistant from both carboxyl termini.[1]

2-Isobutylglutaric Acid (The Regioisomer/Impurity)[1]

-

IUPAC Name: 2-(2-methylpropyl)pentanedioic acid[1]

-

CAS: 32806-65-8[1]

-

Symmetry: Chiral . The substitution at C2 creates a stereocenter.[1] The molecule exists as a pair of enantiomers ((R) and (S)).[1]

-

Structure: The isobutyl group is adjacent to one carboxyl group, creating steric and electronic asymmetry.[1]

Structural Visualization (DOT Diagram)[1]

Figure 1: Structural comparison highlighting the symmetry of the 3-isomer versus the chirality of the 2-isomer.

Synthetic Pathways & Origins[1][9]

The presence of 2-IBGA in a 3-IBGA stream indicates a fundamental failure in pathway design or raw material control.[1] They are synthesized via distinct mechanisms.[1]

Route A: 3-Isobutylglutaric Acid (Target)

The industry-standard route relies on a Knoevenagel Condensation followed by a Michael Addition .[1] This "C2 + C1 + C2" or "C5 chain formation" strategy ensures the isobutyl group lands in the middle (C3).[1]

-

Step 1: Isovaleraldehyde + Ethyl Cyanoacetate → Unsaturated Intermediate.[1]

-

Step 2: Addition of Diethyl Malonate (Michael Donor).

-

Result: The thermodynamics of the Michael addition favor the formation of the symmetric skeleton.[1]

Route B: 2-Isobutylglutaric Acid (Impurity/Alternative)

This isomer typically arises from alkylation strategies where a pre-formed glutarate or succinate derivative is alkylated, or via chain extension of an amino acid derivative.[1]

-

Mechanism: Alkylation of a malonate derivative with acrylonitrile, followed by hydrolysis.[1]

-

Risk Factor: If the Michael addition in Route A is uncontrolled or if starting materials are contaminated with acrylonitrile derivatives, traces of the 2-isomer may form.[1]

Synthesis Workflow Diagram[1]

Figure 2: Divergent synthetic pathways.[1] Route A (Left) yields the Pregabalin precursor; Route B (Right) yields the 2-isomer.[1]

Analytical Differentiation (NMR & HPLC)[1]

Distinguishing these isomers requires precise analytical methods.[1] The symmetry of 3-IBGA provides a distinct NMR signature compared to the complex splitting of 2-IBGA.[1]

| Feature | 3-Isobutylglutaric Acid (Target) | 2-Isobutylglutaric Acid (Isomer) |

| 1H NMR (Methylene) | Simplified: The two -CH2- groups flanking the central CH are equivalent (chemically shifted identically).[1] | Complex: The C3 and C4 protons are non-equivalent and diastereotopic, showing complex multiplets.[1] |

| 13C NMR (Carbonyl) | Single Signal: Due to symmetry, both -COOH carbons appear as one peak.[1] | Double Signal: The C1 and C5 carboxyls are in different electronic environments, appearing as two distinct peaks.[1] |

| Chirality | Achiral (Meso-like symmetry).[1] | Chiral (Racemic mixture).[1] |

| Melting Point | ~47–48 °C (Solid).[1] | Variable (often reported as oil or low-melting solid depending on purity).[1] |

Experimental Protocols

Protocol A: Synthesis of 3-Isobutylglutaric Acid (Standard)

Adapted from standard Pregabalin intermediate workflows (e.g., U.S. Pat.[1][7] No. 5,616,793).[1][8][7][9]

-

Condensation: Charge a reactor with Isovaleraldehyde (1.0 eq) and Ethyl Cyanoacetate (1.0 eq). Add catalytic Di-n-propylamine .[1] Reflux in cyclohexane with a Dean-Stark trap to remove water.

-

Michael Addition: Cool to 30°C. Add Diethyl Malonate (1.1 eq) and additional amine base. Heat to 50–55°C for 3–5 hours.

-

Hydrolysis/Decarboxylation: Add 47% Hydrobromic Acid (HBr) or 6N HCl .[1] Reflux at 100–125°C for 10–24 hours.[1] Note: This harsh step removes ester groups and decarboxylates the gem-dicarboxylic intermediate.[1]

-

Isolation: Extract with Toluene. Crystallize from heptane/ethyl acetate to yield 3-isobutylglutaric acid (White solid, MP 47°C).[1]

Protocol B: Detection of 2-Isobutylglutaric Acid (Impurity Marker)

Use this protocol to validate analytical methods for impurity rejection.[1]

-

Synthesis: React Diethyl isobutylmalonate with Acrylonitrile in the presence of catalytic base (KOH/MeOH) at 33°C for 3 hours. Quench with HCl.

-

Hydrolysis: Reflux the resulting nitrile-ester in concentrated HCl for 12 hours to hydrolyze the nitrile and ester groups.

-

Use: Isolate the crude 2-isobutylglutaric acid and use it as a standard in HPLC method development (Spike recovery studies) to ensure your QC method can resolve the 2-isomer from the 3-isomer.

References

-

Vertex Pharmaceuticals/Pfizer. (2008).[1] Pregabalin free of isobutylglutaric acid and a process for preparation thereof.[1][8][7][9] U.S. Patent No.[1][7] 7,462,737.[1] Link

-

Silverman, R. B., et al. (1999).[1] Pregabalin.[1][7][2] Antiepileptic.[1][7] Drugs of the Future, 24(8): 862-870.[1][8][7][9]

-

Warner-Lambert Company. (1997).[1] Methods for making (S)-3-(aminomethyl)-5-methylhexanoic acid.[1][5][8][7] U.S. Patent No.[1][7] 5,616,793.[1][7] Link

-

Agouron Pharmaceuticals. (1999).[1] Thiophene-containing butonic acid derivatives as matrix metalloprotease inhibitors.[1][10] (Describes synthesis of 2-isobutylglutaric acid). U.S. Patent No.[1][7] 5,886,024.[1][10] Link

-

PubChem. 3-Isobutylglutaric acid (Compound Summary). National Library of Medicine.[1] Link

Sources

- 1. CAS 75143-89-4: 3-Isobutylglutaric acid | CymitQuimica [cymitquimica.com]

- 2. veeprho.com [veeprho.com]

- 3. 3-isobutylglutaric acid | 75143-89-4 [chemicalbook.com]

- 4. 3-Isobutylglutaric acid | 75143-89-4 [sigmaaldrich.com]

- 5. CN105481712A - Racemization recycling method of Pregabalin intermediate mother liquor from resolution - Google Patents [patents.google.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

- 8. US7462737B2 - Pregabalin free of isobutylglutaric acid and a process for preparation thereof - Google Patents [patents.google.com]

- 9. US20060276544A1 - Pregabalin free of isobutylglutaric acid and a process for preparation thereof - Google Patents [patents.google.com]

- 10. US5886024A - Thiophene-containing butonic acid derivatives as matrix metalloprotease inhibitors - Google Patents [patents.google.com]

Technical Analysis of Isobutylglutaric Acid Isomerism: Alpha vs. Beta Scaffolds in Gabapentinoid Synthesis

This is an in-depth technical guide comparing Alpha-isobutylglutaric acid (2-isobutylpentanedioic acid) and Beta-isobutylglutaric acid (3-isobutylpentanedioic acid).

Executive Summary

In the synthesis of gabapentinoids—specifically Pregabalin (Lyrica) —the regiochemistry of the isobutyl substituent on the glutaric acid backbone is the single most critical structural determinant of pharmacological activity.

This guide differentiates between the two primary positional isomers:

-

Beta-isobutylglutaric acid (3-isobutylpentanedioic acid): The correct, achiral precursor that yields the pharmacologically active

-substituted GABA analog (Pregabalin). -

Alpha-isobutylglutaric acid (2-isobutylpentanedioic acid): A regioisomer and critical process impurity. Derivatives of this scaffold typically lack affinity for the

calcium channel subunit, rendering them therapeutically inert or potentially toxic.

This document details the mechanistic divergence of these isomers, their separation via HPLC, and the synthetic protocols required to ensure regioselective purity.

Structural & Stereochemical Analysis[1]

The fundamental difference lies in the position of the isobutyl group relative to the carboxylic acid termini. This positional isomerism dictates the chirality and downstream utility of the molecule.

Comparative Properties Table

| Feature | Beta-Isobutylglutaric Acid (Target) | Alpha-Isobutylglutaric Acid (Impurity) |

| IUPAC Name | 3-(2-methylpropyl)pentanedioic acid | 2-(2-methylpropyl)pentanedioic acid |

| CAS Number | 75143-89-4 | 32806-65-8 |

| Structure Type | Symmetrical (Achiral) | Asymmetrical (Chiral) |

| Stereocenters | None (Plane of symmetry at C3) | One (C2 is chiral) |

| Downstream Drug | Pregabalin ( | |

| Synthesis Route | Knoevenagel Condensation + Michael Addition | Direct Alkylation of Glutarate (Non-selective) |

| pKa (Est.) | ~4.3 (COOH), ~5.4 (COOH) | ~4.1 (COOH), ~5.2 (COOH) |

Stereochemical Implications

-

Beta-Isomer (3-substituted): Being symmetrical, it is achiral . Chirality is introduced later via desymmetrization (e.g., enzymatic hydrolysis or chiral amine resolution of the cyclic anhydride). This allows for the selective production of (S)-Pregabalin.

-

Alpha-Isomer (2-substituted): Possesses an inherent chiral center at C2. Synthesis produces a racemic mixture ((R)/(S)-2-isobutylglutaric acid). If carried through the Pregabalin workflow, it generates diastereomeric impurities that are difficult to purge.

Mechanistic Pathways: Synthesis & Divergence

The formation of the desired Beta-isomer relies on thermodynamic control using specific condensation reactions. The Alpha-isomer typically arises from kinetic leakage or incorrect alkylation strategies.

Pathway Diagram (DOT)

Figure 1: Divergent synthetic pathways. The Knoevenagel/Michael route selectively yields the 3-substituted (Beta) target, while direct alkylation risks forming the 2-substituted (Alpha) impurity.

Pharmacological Criticality (SAR)

The distinction between these isomers is not merely chemical; it is the basis of drug efficacy.

-

Binding Site: Pregabalin targets the

subunit of voltage-gated calcium channels (VGCCs). -

Structure-Activity Relationship (SAR):

-

-Substitution: The isobutyl group at the

-

-Substitution: Placing the alkyl group at the

-

-Substitution: The isobutyl group at the

Experimental Protocols

Synthesis of Beta-Isobutylglutaric Acid (Target)

This protocol utilizes the Knoevenagel-Michael route to ensure regioselectivity.

Reagents:

-

Isovaleraldehyde (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Diethyl malonate (1.2 eq)

-

Di-n-propylamine (Cat.)

-

Hydrochloric acid (6N)[1]

Workflow:

-

Condensation: Charge isovaleraldehyde and ethyl cyanoacetate into a reactor with cyclohexane. Add catalytic di-n-propylamine. Reflux with Dean-Stark trap to remove water.

-

Checkpoint: Monitor disappearance of aldehyde via TLC/GC.

-

-

Michael Addition: Add diethyl malonate and additional amine catalyst to the intermediate. Stir at 60°C for 4 hours.

-

Hydrolysis/Decarboxylation: Add 6N HCl (excess) to the reaction mass. Reflux vigorously (100-110°C) for 24-30 hours.

-

Mechanism:[2] This step hydrolyzes the esters and the nitrile, then decarboxylates the geminal dicarboxylic acid moiety.

-

-

Isolation: Cool to 5°C. The product, 3-isobutylglutaric acid , crystallizes. Filter and wash with cold water.

-

Yield: Typically 75-85%.

-

Purity: >98% (Beta isomer).

-

Analytical Method: Separation of Isomers (HPLC)

Because the Alpha and Beta isomers are positional isomers with similar pKa values, separation requires a high-efficiency Reverse Phase (RP) method with pH control.

HPLC Conditions:

-

Column: C18 (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 5% B

-

5-20 min: 5%

60% B -

20-25 min: 60% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Carboxyl absorption).

Differentiation Logic:

-

Beta-Isomer: Elutes earlier due to the symmetrical, more compact "folded" conformation in acidic media.

-

Alpha-Isomer: Elutes later due to increased hydrophobicity of the exposed isobutyl chain at the terminal position.

-

Validation: Spike the sample with synthesized 2-isobutylglutaric acid (Alpha) to confirm retention time shift.

References

-

Hoekstra, M. S., et al. (1997).[1] "Chemical Development of CI-1008 (Pregabalin): An Enantioselective Synthesis of (S)-3-Aminomethyl-5-methylhexanoic Acid." Organic Process Research & Development. Link

-

Burk, M. J., et al. (2003). "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." Journal of Organic Chemistry. Link

-

Pfizer Inc. (2007).[3] "Process for the synthesis of 3-isobutylglutaric acid." U.S. Patent 20070259917A1.[4] Link

-

Yuen, P. W., et al. (1994).[1] "Enantioselective Synthesis of PD144723: A Potent Stereospecific Anticonvulsant." Bioorganic & Medicinal Chemistry Letters. Link

-

Gottschlich, R., et al. (2004). "Synthesis and SAR of Gabapentin Analogues." ChemMedChem. Link

Sources

- 1. Pregabalin intermediate and process for preparing same - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN105152954A - Method for recovering 3-isobutyl glutaric acid monoamide without solvent - Google Patents [patents.google.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Processes for the synthesis of 3-isobutylglutaric acid - Patent IL-194330-A0 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile and Process Engineering of 3-Isobutylglutaric Acid

The following technical guide details the solubility profile, thermodynamic behavior, and process engineering applications of 2-(2-Methylpropyl)pentanedioic acid (commonly referred to as 3-Isobutylglutaric acid in pharmaceutical contexts).

A Technical Guide for Pharmaceutical Process Development

Executive Summary & Compound Identity

2-(2-Methylpropyl)pentanedioic acid is a critical dicarboxylic acid intermediate, predominantly utilized in the synthesis of Pregabalin (Lyrica). While IUPAC nomenclature allows for the "2-(2-methylpropyl)" designation, the pharmaceutical industry almost exclusively refers to the biologically relevant isomer as 3-Isobutylglutaric acid (CAS: 75143-89-4).

This guide addresses the solubility characteristics of this specific isomer, which is central to the resolution and purification steps in drug substance manufacturing.

| Property | Detail |

| IUPAC Name | 3-(2-Methylpropyl)pentanedioic acid |

| Common Name | 3-Isobutylglutaric acid |

| CAS Number | 75143-89-4 (Major Isomer) / 32806-65-8 (2-Isomer Impurity) |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol |

| Physical State | Solid (Melting Point: ~47°C) |

| pKa (Predicted) | ~4.2 (Carboxylic acid 1), ~5.4 (Carboxylic acid 2) |

Critical Distinction: The 2-isomer (CAS 32806-65-8) is a chiral impurity often formed during non-selective alkylation. The 3-isomer is the achiral (meso-like) precursor required for Pregabalin. Solubility differences between these isomers are exploited for purification.

Solubility Landscape & Solvent Selection

The solubility of 3-isobutylglutaric acid is governed by its amphiphilic nature: the hydrophobic isobutyl tail competes with the hydrophilic dicarboxylic acid headgroup.

Qualitative Solubility Profile

The following table summarizes the solubility behavior across solvent classes, derived from process patent literature and functional group analysis.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Favorable H-bonding with carboxyl groups. Note: Potential for esterification at high T. |

| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions; excellent for dissolving the acid form. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate to High | Standard solvent for extraction from acidified aqueous phases. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | Temperature-dependent. Used for azeotropic removal of water or recrystallization. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane, Heptane | Low | Used as anti-solvents to induce crystallization. |

| Water | Water (pH < 3) | Low | Protonated acid precipitates. |

| Aqueous Alkali | Water (pH > 8) | High | Deprotonation forms the dicarboxylate salt (highly soluble). |

Thermodynamic Modeling (Apelblat Equation)

For precise process control, solubility (

- : Mole fraction solubility[1]

- : Absolute temperature (Kelvin)

- : Empirical constants determined via regression analysis of experimental data.

Application: In the absence of vendor-supplied parameters, researchers must generate these constants experimentally (see Section 3) to predict the Metastable Zone Width (MSZW) for crystallization.

Experimental Protocol: Solubility Determination

Objective: To generate precise solubility curves (Mass Fraction vs. Temperature) for 3-isobutylglutaric acid in binary solvent systems.

Dynamic Laser Monitoring Method

This method is superior to static gravimetric analysis for detecting the precise point of dissolution (saturation temperature,

Reagents & Equipment:

-

3-Isobutylglutaric acid (Purity >99%)

-

Solvent (HPLC Grade)

-

Jacketed glass vessel (50 mL) with overhead stirrer

-

Laser transmissometer or turbidity probe

-

Programmable circulating water bath (Accuracy ±0.05 K)

Workflow:

-

Preparation: Add a known mass of solute (

) and solvent ( -

Equilibration: Set stirrer to 300 RPM.

-

Heating Ramp: Increase temperature at a slow rate (e.g., 0.2 K/min).

-

Detection: Monitor laser transmittance. The temperature at which transmittance hits 100% (clear solution) is recorded as

. -

Iteration: Add more solute to the same vessel and repeat to generate the next point on the curve.

Figure 1: Dynamic solubility determination workflow using laser monitoring.

Process Engineering: Purification & Extraction

The solubility difference between the protonated acid and its salt form is the primary lever for purification.

pH-Swing Extraction Logic

3-Isobutylglutaric acid acts as a "pH-switchable" surfactant.

-

pH > 5 (Basic): Exists as a di-anion. Highly water-soluble. Organic impurities (non-acidic) remain in the organic layer.

-

pH < 2 (Acidic): Exists as the free acid. Hydrophobic isobutyl group drives it into the organic layer (e.g., Ethyl Acetate or Toluene).

Crystallization Strategy

To obtain high-purity crystals (removing the 2-isomer or unreacted precursors), a Cooling Crystallization or Anti-solvent Crystallization is employed.

-

Solvent System: Toluene (good temperature coefficient) or Ethyl Acetate/Heptane (Solvent/Anti-solvent).

-

Critical Parameter: The 3-isomer (melting point ~47°C) has a low melting point, making "oiling out" (Liquid-Liquid Phase Separation) a risk. Crystallization must occur at low temperatures (0–10°C) or from a solvent where solubility is not excessively high.

Figure 2: Purification workflow utilizing pH-dependent solubility switches.

References

-

LookChem. (n.d.). 3-Isobutylglutaric acid - CAS 75143-89-4 Properties and Solubility. Retrieved from

-

Google Patents. (2007). Processes for the synthesis of 3-isobutylglutaric acid (US20070259917A1). Retrieved from

-

ChemicalBook. (2024). 3-isobutylglutaric acid Product Description and Physical Properties. Retrieved from [2]

-

BenchChem. (n.d.). 3-Isobutylglutaric Anhydride Solubility and Reactivity Guide. Retrieved from

-

SciSpace. (2020). Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide. Retrieved from

Sources

Thermodynamic stability of alpha-substituted glutaric acid derivatives

Thermodynamic Stability of -Substituted Glutaric Acid Derivatives: A Conformational and Synthetic Guide

Executive Summary

The thermodynamic stability of

Thermodynamic Principles Governing Conformational Stability

The stability of

The Syn-Pentane Interaction

In an extended acyclic carbon chain, substituents naturally adopt a zig-zag conformation to minimize dipole moments and torsional strain. However, for the dl-diastereomer of 2,4-dimethylglutaric acid, an extended conformation forces the two methyl groups into a gauche, gauche relationship with the central C3 methylene protons. This results in a severe steric clash known as a syn-pentane interaction , which raises the ground-state enthalpy significantly.

Conversely, the meso-diastereomer can adopt an extended conformation where both

Intramolecular Hydrogen Bonding and Monoanion Stability

The thermodynamic stability of these derivatives in solution is heavily influenced by their ionization state. In aprotic solvents (e.g., DMSO), the monoanion of glutaric acid derivatives can stabilize its negative charge by forming an intramolecular hydrogen bond with the unionized carboxylic acid [3]. The strength of this bond is quantified by the

Conformational energy landscape and anhydride stability of alpha-substituted glutaric acids.

Quantitative Thermodynamic Data

The following table summarizes the comparative thermodynamic and structural properties of the 2,4-dimethylglutaric acid diastereomers, highlighting the causality behind their physical behaviors.

| Property | meso-2,4-Dimethylglutaric Acid | dl-2,4-Dimethylglutaric Acid | Causality / Mechanism |

| Extended Conformation | Stable (Anti-Anti) | Unstable (Syn-Pentane Clash) | Steric repulsion between C2/C4 substituents dictates backbone twist. |

| Anhydride Stability | High (Diequatorial) | Low (Axial-Equatorial) | 1,3-diaxial-like strain in the 6-membered anhydride transition state. |

| Crystallization (Anhydride) | Insoluble in cold EtOAc | Soluble in cold EtOAc | Crystal lattice packing efficiency is driven by the rigid molecular symmetry of the meso form. |

Experimental Workflow: Thermodynamic Resolution of Diastereomers

Because the meso-isomer forms a highly stable, symmetrical cyclic anhydride, chemical dehydration serves as a powerful thermodynamic filter to separate the meso and dl forms from a racemic mixture [2, 5]. The following protocol leverages differential thermodynamic stability to isolate pure meso-2,4-dimethylglutaric anhydride.

Step-by-Step Methodology

Step 1: Dehydration via Acetic Anhydride

-

Procedure: Combine 50 mmol of dl/meso-2,4-dimethylglutaric acid with 10.8 mL of acetic anhydride. Heat the mixture to 100 °C for 2 hours under an inert argon atmosphere [5].

-

Causality: Heating with acetic anhydride drives the equilibrium toward the cyclic anhydride by continuously scavenging water (forming acetic acid). The meso isomer rapidly forms a highly stable anhydride due to the favorable pseudo-diequatorial positioning of the methyl groups in the resulting 6-membered ring. The dl isomer is forced into a higher-energy axial-equatorial conformation, making its anhydride less thermodynamically favored.

Step 2: Vacuum Distillation

-

Procedure: Remove volatile materials (acetic acid and unreacted acetic anhydride) under reduced pressure. Perform a Kugelrohr distillation of the resulting oil at 80–140 °C / 0.1 Torr [5].

-

Causality: Distillation purifies the crude mixture of meso and dl anhydrides from linear oligomers and degradation products, ensuring the subsequent crystallization step is not hindered by solvent impurities.

Step 3: Thermodynamic Resolution via Selective Crystallization

-

Procedure: Dissolve the distilled mixture in 10 mL of warm ethyl acetate. Allow the solution to stand at room temperature for 12 hours, then transfer to a freezer (-20 °C) for 6 hours [2]. Filter the resulting colorless solid.

-

Causality: The meso-anhydride possesses a highly symmetrical, rigid diequatorial structure that packs exceptionally well into a crystal lattice. This high lattice energy drastically lowers its solubility in cold ethyl acetate compared to the strained, asymmetric dl-anhydride, which remains in the mother liquor.

Step 4: Self-Validation (NMR Confirmation)

-

Procedure: Dissolve a fraction of the isolated crystals in

and analyze via -

Causality: A successful, self-validating resolution will show isochronous methylene protons for the meso-isomer due to its internal plane of symmetry (

point group). If the resolution failed, the racemic dl-isomer would exhibit splitting of the methylene protons into two distinct environments.

Workflow for the thermodynamic resolution of meso-2,4-dimethylglutaric anhydride.

Applications in Drug Development & Advanced Synthesis

Understanding the thermodynamic stability of these derivatives directly translates to pharmaceutical efficacy and asymmetric synthesis.

Lipophilic Targeting in PSMA Inhibitors

In the development of radiopharmaceuticals targeting Prostate-Specific Membrane Antigen (PSMA), the lipophilicity and conformational rigidity of the linker region are critical for receptor affinity. Researchers have successfully substituted standard linear spacers (like suberic acid) with

Enantioselective Desymmetrization

The thermodynamic stability of meso-glutaric anhydrides makes them ideal substrates for asymmetric synthesis. Because the meso-anhydride is a stable, non-racemizing intermediate, it can be subjected to enantioselective ring-opening using chiral amino alcohols. The catalyst acts as a chiral general base, selectively deprotonating an incoming nucleophile (like methanol) and directing its attack to one of the enantiotopic carbonyl groups, yielding highly valuable chiral monoesters with excellent enantiomeric excess[4].

Conclusion

The thermodynamic behavior of

References

-

Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity Source: d-nb.info URL:[Link]

-

Formal synthesis of Abyssomicin C Source: aua.gr URL:[Link]

-

Solution conformational preferences of glutaric, 3-hydroxyglutaric, 3-methylglutaric acid, and their mono- and dianions Source: researchgate.net URL:[Link]

-

A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols Source: nih.gov URL:[Link]

-

Synthesis of a P-diketone from a dithioacetal Source: cdnsciencepub.com URL:[Link]

Technical Guide to 2-Isobutylpentanedioic Acid: Nomenclature, Synthesis, and Pharmaceutical Relevance

Topic: 2-isobutylpentanedioic acid synonyms and IUPAC nomenclature Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Isobutylpentanedioic acid (CAS: 32806-65-8) is a dicarboxylic acid structurally characterized by a five-carbon chain (glutaric acid) substituted at the alpha-position (C2) with an isobutyl group.[1] While often overshadowed by its regioisomer 3-isobutylpentanedioic acid (the key precursor to Pregabalin), the 2-isomer is a critical pharmaceutical impurity and a distinct scaffold in the design of matrix metalloprotease (MMP) inhibitors.

This guide provides a rigorous analysis of the nomenclature, synthetic pathways, and analytical differentiation of 2-isobutylpentanedioic acid, designed to support researchers in impurity profiling and scaffold utilization.

Nomenclature and Chemical Identity

Precise nomenclature is essential to distinguish this molecule from its biologically active isomers.

Core Identifiers

| Parameter | Value |

| IUPAC Name | 2-(2-methylpropyl)pentanedioic acid |

| Common Synonyms | 2-Isobutylglutaric acid; |

| CAS Registry Number | 32806-65-8 |

| Molecular Formula | |

| Molecular Weight | 188.22 g/mol |

| SMILES | CC(C)CC(C(=O)O)CCC(=O)O |

| InChI Key | LHSAKGVBHJUEOV-UHFFFAOYSA-N |

Structural Distinction

The primary confusion in this chemical space arises between the 2-isomer and the 3-isomer.

-

2-Isobutylpentanedioic acid: Substituent at C2 (alpha to carboxyl). Chiral center at C2.

-

3-Isobutylpentanedioic acid: Substituent at C3 (beta to carboxyl). Achiral (meso form possible depending on further substitution, but the acid itself is achiral due to symmetry if not further substituted, though the Pregabalin precursor is often processed as the anhydride or monoamide which introduces chirality). Correction: 3-isobutylglutaric acid is achiral (prochiral).

Structural Visualization and Isomerism

The position of the isobutyl group fundamentally alters the molecule's reactivity and biological interaction profile.

Structural Diagram

The following diagram contrasts the 2-isomer with the 3-isomer to highlight the regio-differentiation.

Figure 1: Regioisomeric distinction between 2-isobutyl and 3-isobutyl glutaric acids.

Synthesis and Formation Pathways

Understanding the genesis of 2-isobutylpentanedioic acid is vital for controlling it as an impurity or synthesizing it as a target.

Primary Synthesis: Malonate Alkylation

Unlike the 3-isomer (which is typically formed via Knoevenagel condensation of isovaleraldehyde and ethyl cyanoacetate), the 2-isomer is synthesized via Michael addition to an acrylate derivative or alkylation of a malonate.

Protocol Summary (Adapted from Patent US5886024A):

-

Starting Materials: Diethyl isobutylmalonate and Acrylonitrile.[2]

-

Michael Addition: The enolate of diethyl isobutylmalonate attacks acrylonitrile to form a cyano-diester intermediate.

-

Hydrolysis & Decarboxylation: Acidic hydrolysis converts the nitrile and ester groups to carboxylic acids, followed by thermal decarboxylation of the geminal dicarboxylic acid moiety.

Pathway Visualization

Figure 2: Synthetic route for 2-isobutylpentanedioic acid via malonate alkylation.

Formation as a Pharmaceutical Impurity

In the industrial synthesis of Pregabalin, 3-isobutylglutaric acid is the desired intermediate. However, the 2-isobutyl isomer can arise if:

-

Isomerization: Migration of the double bond in unsaturated precursors (e.g., glutaconic acid derivatives) occurs prior to reduction.

-

Regio-irregular Addition: During the addition of the isobutyl group (if using organometallic routes), attack occurs at the alpha rather than beta position.

Control of this impurity is critical as it carries through to form 2-isobutyl-GABA analogs, which have different pharmacological profiles (inactive or off-target effects) compared to Pregabalin (3-isobutyl-GABA).

Physical and Analytical Properties[3]

Differentiation of the 2-isomer from the 3-isomer requires specific analytical focus.

Physicochemical Data

| Property | Data | Source |

| Physical State | White to off-white powder | Sigma-Aldrich [1] |

| Melting Point | 67–68 °C | Sigma-Aldrich [1] |

| Boiling Point | ~326 °C (Predicted) | ChemScene [2] |

| pKa | ~4.3 (Carboxyl 1), ~5.4 (Carboxyl 2) | Predicted |

Analytical Differentiation (NMR)

-

1H NMR (DMSO-d6):

-

2-Isomer: The methine proton at C2 (alpha to COOH) appears as a multiplet around 2.2–2.4 ppm , distinct due to the deshielding effect of the carboxylic acid. The C3/C4 methylene protons appear as multiplets.

-

3-Isomer: The methine proton is at C3 (beta to COOH), typically shielded relative to the alpha-position, appearing around 1.8–2.0 ppm . The alpha-protons (C2/C4) appear as a doublet of doublets around 2.1–2.3 ppm .

-

Key Diagnostic: The integration of the alpha-proton region. The 2-isomer has 1 alpha-methine and 2 alpha-methylenes (total 3H alpha to COOH). The 3-isomer has 4 alpha-methylene protons (total 4H alpha to COOH).

-

Applications in Drug Development

Matrix Metalloprotease (MMP) Inhibitors

2-Isobutylpentanedioic acid serves as a scaffold for MMP inhibitors. The succinyl or glutaryl backbone mimics the peptide substrate of collagenases. The isobutyl group fits into the S1' hydrophobic pocket of the enzyme, providing specificity.

-

Mechanism: The dicarboxylic acid (or its hydroxamate derivative) chelates the catalytic Zinc ion in the MMP active site.

Impurity Standards

In the GMP manufacturing of Pregabalin, 2-isobutylpentanedioic acid is synthesized as a Certified Reference Material (CRM) .

-

Usage: It is used to validate HPLC methods to ensure the "Sum of All Impurities" remains <0.1% in the final drug substance.

-

Retention Time: In reverse-phase HPLC (C18, acidic mobile phase), the 2-isomer typically elutes after the 3-isomer due to slightly higher lipophilicity (steric shielding of the polar head group).

References

-

Sigma-Aldrich. 2-(2-Methylpropyl)pentanedioic acid Product Sheet. Retrieved from

-

ChemScene. 2-(2-Methylpropyl)pentanedioic acid (CAS 32806-65-8).[3][4][5] Retrieved from

-

Google Patents.[2] Thiophene-containing butonic acid derivatives as matrix metalloprotease inhibitors (US5886024A).[2] Retrieved from

-

PubChem. Compound Summary: 2-Isobutylglutaric acid.[2] Retrieved from

Sources

- 1. 2-(2-methylpropyl)pentanedioic acid | 32806-65-8 [sigmaaldrich.com]

- 2. US5886024A - Thiophene-containing butonic acid derivatives as matrix metalloprotease inhibitors - Google Patents [patents.google.com]

- 3. 116-53-0|2-Methylbutanoic acid|BLD Pharm [bldpharm.com]

- 4. 3400-45-1|Cyclopentanecarboxylic acid|BLD Pharm [bldpharm.com]

- 5. 3786-91-2|Cyclopentane-1,2,3,4-tetracarboxylic acid|BLD Pharm [bldpharm.com]

Technical Guide: Synthesis Pathways for 2-Alkylglutaric Acids

Part 1: Strategic Overview

2-Alkylglutaric acids (2-substituted pentanedioic acids) are critical pharmacophores in medicinal chemistry. They serve as the structural backbone for Matrix Metalloproteinase (MMP) inhibitors , peptidomimetics, and inhibitors of enkephalinase and ACE (Angiotensin-Converting Enzyme). The C2-substitution is the "warhead" determinant, dictating the molecule's binding affinity and selectivity within enzyme active sites.

Unlike unsubstituted glutaric acid, which is a bulk commodity, 2-alkyl derivatives require precise synthetic choreography to control the carbon skeleton and, critically, the stereochemistry at the C2 position.

This guide details three distinct synthetic pathways, ranging from robust classical methods to advanced asymmetric protocols.

Part 2: Pathway Analysis & Protocols

Pathway A: The Classical Malonate-Acrylate Hybrid

Best for: Scale-up, cost-efficiency, and generating racemic standards.

This is the "workhorse" pathway. It relies on the high acidity of diethyl malonate protons (pKa ~13) to facilitate sequential alkylation and Michael addition. The thermodynamic driving force is the formation of a stable enolate which then attacks the soft electrophile (acrylate).

Mechanism of Action:

-

C-Alkylation: Diethyl malonate is deprotonated and alkylated with an alkyl halide (R-X).

-

Michael Addition: The alkylated malonate anion attacks ethyl acrylate (or acrylonitrile).

-

Hydrolysis & Decarboxylation: Acidic hydrolysis removes the ester groups; heat drives the decarboxylation of the geminal dicarboxylic acid, yielding the 2-alkylglutaric acid.

Experimental Protocol (Self-Validating)

Target: 2-Propylglutaric Acid

-

Reagents: Diethyl malonate (1.0 eq), Sodium ethoxide (1.1 eq), Propyl bromide (1.1 eq), Ethyl acrylate (1.1 eq), Ethanol (anhydrous), 6N HCl.

-

Step 1 (Alkylation):

-

Dissolve NaOEt in EtOH under

atmosphere. -

Add diethyl malonate dropwise at 0°C. Checkpoint: Solution should remain clear.

-

Add propyl bromide dropwise. Reflux for 4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of malonate spot confirms alkylation.

-

-

Step 2 (Michael Addition):

-

To the reaction mixture (containing diethyl propylmalonate), add a catalytic amount of NaOEt (0.1 eq).

-

Add ethyl acrylate dropwise at room temperature. The reaction is exothermic; maintain temp < 40°C.

-

Stir for 12 hours.

-

-

Step 3 (Workup & Decarboxylation):

-

Evaporate EtOH. Partition residue between water and diethyl ether.

-

Reflux the organic oil in 6N HCl for 18 hours. Note: Evolution of

gas indicates successful decarboxylation. -

Cool to 4°C. The product often crystallizes or separates as an oil.

-

Yield: Typically 60-75%.

-

Pathway B: Asymmetric Alkylation via Evans Auxiliary

Best for: Drug discovery requiring high Enantiomeric Excess (ee > 95%).

When a specific enantiomer (e.g., (R)-2-propylglutaric acid) is required for biological activity, the classical route fails. This pathway utilizes a chiral oxazolidinone auxiliary (Evans auxiliary) to induce stereochemical bias during the alkylation step.

Mechanism of Action: The chiral auxiliary sterically blocks one face of the enolate, forcing the electrophile (acrylate or alkyl halide) to attack from the opposite side.

Experimental Protocol

-

Reagents: (S)-4-Benzyl-2-oxazolidinone, Glutaric anhydride, NaHMDS (base), Alkyl iodide.

-

Step 1 (Acylation):

-

Lithiate the oxazolidinone with n-BuLi at -78°C.

-

React with glutaric anhydride (ring opening) to form the N-acyl imide.

-

-

Step 2 (Asymmetric Alkylation):

-

Cool the N-acyl imide solution (THF) to -78°C.

-

Add NaHMDS (2.0 eq) to form the (Z)-enolate. Critical: Temperature must be strictly controlled to prevent enolate equilibration.

-

Add Alkyl iodide. Stir at -78°C for 4 hours.

-

Validation: HPLC on a Chiralcel OD-H column.

-

-

Step 3 (Cleavage):

-

Hydrolyze the auxiliary using LiOH/H2O2. This yields the chiral 2-alkylglutaric acid and recovers the auxiliary.

-

Pathway C: Organocatalytic Michael Addition (The "Green" Route)

Best for: Metal-free synthesis, mild conditions, and avoiding toxic auxiliaries.[1]

This modern approach uses small organic molecules (organocatalysts) like thioureas or proline derivatives to catalyze the Michael addition of aldehydes or malonates to nitroalkenes (which are latent carboxylic acids).

Mechanism of Action: The catalyst activates the nucleophile (via enamine formation) and the electrophile (via Hydrogen-bonding to the nitro group), bringing them together in a highly organized chiral transition state.

Experimental Protocol

Target: Precursor to 2-alkylglutaric acid (gamma-nitro ester)

-

Reagents: Aldehyde (donor), Nitroalkene (acceptor), Diphenylprolinol silyl ether (Catalyst, 10 mol%).

-

Reaction:

-

Conversion:

-

The resulting gamma-nitro aldehyde is oxidized (NaClO2) and the nitro group is converted to a ketone/acid (Nef reaction) to yield the glutaric backbone.

-

Part 3: Comparative Analysis

| Feature | Pathway A (Malonate) | Pathway B (Evans Auxiliary) | Pathway C (Organocatalysis) |

| Stereochemistry | Racemic (50:50) | High ee (>95%) | High ee (>90%) |

| Scalability | High (kg scale) | Low/Medium (g scale) | Medium (g scale) |

| Atom Economy | Moderate (loss of CO2/EtOH) | Low (Auxiliary waste) | High |

| Cost | Low | High (Auxiliary/Lithium bases) | Moderate (Catalyst) |

| Complexity | Low (Standard lab skills) | High (Strict anhydrous/low temp) | Moderate |

References

-

Bach, R. D., & Canepa, C. (1997). Mechanism of the Michael Addition of Enolates to Acrylates. Journal of the American Chemical Society. Link

-

Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. Journal of the American Chemical Society. Link

-

Almaasi, M., et al. (2009). Organocatalytic Asymmetric Michael Addition of Aldehydes to Nitroalkenes. Organic Letters. Link

-

Organic Syntheses. (1955). Glutaric Acid Synthesis via Malonic Ester. Organic Syntheses, Coll. Vol. 3, p. 705. Link

-

Gotoh, H., & Hayashi, Y. (2009). Diphenylprolinol Silyl Ether as a Catalyst in Asymmetric Michael Additions. Organic Letters. Link

Sources

- 1. Preparation of arginine-glutaric acid-based-deep eutectic solvent and its application as a potent catalyst for the synthesis of pyranopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Biological Activity of 2-(2-Methylpropyl)pentanedioic Acid Analogs

A Technical Guide to the 2-Substituted Pentanedioic Acid Scaffold in Drug Discovery

Executive Summary

This technical guide analyzes the pharmacological profile of 2-(2-Methylpropyl)pentanedioic acid (commonly known as 2-isobutylglutaric acid ) and its structural analogs. While the 3-isomer (3-isobutylglutaric acid) is widely recognized as the precursor to the blockbuster drug Pregabalin , the 2-substituted pentanedioic acid scaffold represents a distinct and critical class of Zinc Metallopeptidase Inhibitors .

This guide focuses on the application of this scaffold in targeting Glutamate Carboxypeptidase II (GCPII) —also known as NAALADase or PSMA—and its utility in developing neuroprotective agents and cancer diagnostics.[1][2][3][4]

Part 1: Structural Biology & Pharmacophore Analysis

The core structure of 2-(2-Methylpropyl)pentanedioic acid consists of a glutaric acid backbone with a hydrophobic isobutyl group at the alpha (2-) position. In medicinal chemistry, this scaffold mimics the transition state of glutamate derivatives undergoing hydrolysis.

1.1 The Pharmacophore

The biological activity of this class is dictated by the substituent at the 2-position, which interacts with the active site of zinc-dependent enzymes.

| Structural Component | Biological Function |

| Glutarate Backbone | Mimics the C-terminal glutamate of the endogenous substrate NAAG (N-acetylaspartylglutamate).[5] Binds to the S1' pocket of GCPII. |

| 2-Position Substituent | Acts as the "Zinc-Binding Group" (ZBG) linker or hydrophobic probe. |

| Isobutyl Group | In the specific title compound, this group probes the S1 hydrophobic pocket. In active inhibitors, this is often replaced or paired with a chelator (e.g., phosphonate, thiol). |

1.2 Structure-Activity Relationship (SAR)

The potency of 2-substituted pentanedioic acid analogs against GCPII is determined by the ability of the 2-substituent to chelate the binuclear zinc ion in the enzyme's active site.

-

2-Isobutyl Analog (Lipophilic Probe): 2-(2-Methylpropyl)pentanedioic acid.

-

Activity: Weak to Moderate. Lacks a strong zinc-chelating "warhead."

-

Utility: Used to map the dimensions of the hydrophobic S1 pocket or as a negative control in chelation studies.

-

-

2-Phosphonomethyl Analog (2-PMPA): 2-(Phosphonomethyl)pentanedioic acid.[5][6][7][8][9][10]

-

2-Mercaptoalkyl Analog (2-MPPA): 2-(3-Mercaptopropyl)pentanedioic acid.[8]

Part 2: Mechanism of Action & Signaling Pathways

The primary biological target for these analogs is Glutamate Carboxypeptidase II (GCPII) . This enzyme is responsible for hydrolyzing the neuropeptide NAAG into NAA and Glutamate.[1][2][4]

2.1 The Excitotoxicity Pathway

In conditions like stroke, ALS, or neuropathic pain, excessive glutamate release leads to excitotoxicity.

-

Normal State: GCPII hydrolyzes NAAG

Glutamate.[1][2][4][5] -

Inhibition (by 2-PMPA/Analogs): Blocking GCPII increases synaptic NAAG levels.

-

Neuroprotection: Accumulated NAAG activates presynaptic mGluR3 receptors, which inhibits the release of glutamate, preventing excitotoxic neuronal death.

Figure 1: Mechanism of Action for GCPII Inhibitors. Inhibition prevents Glutamate accumulation and promotes mGluR3-mediated neuroprotection.[5]

Part 3: Experimental Protocols

3.1 Synthesis of 2-Substituted Pentanedioic Acids

This protocol describes the general synthesis via alkylation of a malonate spacer, adaptable for introducing the isobutyl group or functional precursors.

Reagents: Diethyl malonate, Isobutyl bromide (or relevant electrophile), Sodium ethoxide, Ethanol.

-

Enolate Formation: React diethyl malonate with sodium ethoxide in ethanol at 0°C to generate the enolate.

-

Alkylation: Add 2-bromomethyl-pentanedioic acid precursor (or isobutyl bromide for the alkyl analog) dropwise. Reflux for 4-12 hours.

-

Decarboxylation: Hydrolyze the ester using 6N HCl under reflux to yield the dicarboxylic acid.

-

Purification: Recrystallize from water/acetone or purify via HPLC (C18 column) for polar analogs like 2-PMPA.

3.2 GCPII Inhibition Assay (Radioenzymatic)

Objective: Determine the IC50 of the analog against recombinant human GCPII.

Materials:

-

Recombinant rhGCPII (or brain membrane homogenate).

-

Substrate: [3H]-NAAG (N-acetyl-L-aspartyl-L-[3,4-3H]glutamate).

-

Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM CoCl2 (Cobalt is a cofactor often used in vitro).

Workflow:

-

Incubation: Mix 10 ng rhGCPII with the test compound (0.1 nM – 100 µM) in Tris buffer. Incubate at 37°C for 10 minutes.

-

Reaction Start: Add 50 nM [3H]-NAAG. Incubate for 15 minutes.

-

Termination: Stop reaction with ice-cold 0.1 M sodium phosphate buffer (pH 7.4).

-

Separation: Load mixture onto an AG1-X8 anion exchange column (formate form).

-

Note: Unreacted [3H]-NAAG binds to the resin.

-

Elution: Elute the liberated [3H]-Glutamate with 1 M formic acid.

-

-

Quantification: Measure radioactivity in the eluate using liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Part 4: Comparative Data Summary

The following table contrasts the biological activity of the 2-isobutyl analog against the standard clinical candidates in this chemical series.

| Compound | Side Chain (2-Position) | Target | IC50 / Ki (GCPII) | Primary Application |

| 2-Isobutylglutaric Acid | -CH2-CH(CH3)2 | MMPs / GCPII (Weak) | > 10 µM | Hydrophobic probe; Negative control. |

| 2-PMPA | -CH2-PO3H2 | GCPII | 0.3 nM | Gold-standard research tool; Stroke/Pain models. |

| 2-MPPA | -(CH2)2-SH | GCPII | 90 nM | Orally bioavailable analog; Neuropathic pain.[8] |

| Pregabalin (Reference) | 3-Isobutyl isomer | Alpha2-Delta (CaV) | N/A (Inactive at GCPII) | Anticonvulsant (Included for structural context). |

Interpretation: The 2-isobutyl analog lacks the polar "zinc-anchoring" capability of 2-PMPA. However, it is a vital structural reference for defining the necessity of the phosphonate/thiol group for nanomolar potency. In Matrix Metalloprotease (MMP) research, 2-isobutyl succinyl/glutaryl derivatives are often used as the hydrophobic backbone, but they require a hydroxamic acid or carboxylate "warhead" to be active.

References

-

Jackson, P. F., et al. (1996).[8] "Design, synthesis, and biological activity of a potent inhibitor of the neuropeptidase N-acetylated alpha-linked acidic dipeptidase." Journal of Medicinal Chemistry. Link

-

Slusher, B. S., et al. (1999).[9] "Selective inhibition of NAALADase, which converts NAAG to glutamate, reduces ischemic brain injury."[9] Nature Medicine. Link

-

Vitharana, D., et al. (2002). "Synthesis and biological evaluation of (R)- and (S)-2-(phosphonomethyl)pentanedioic acids as inhibitors of glutamate carboxypeptidase II." Tetrahedron: Asymmetry. Link

-

Kozela, E., et al. (2005). "2-MPPA, a selective glutamate carboxypeptidase II inhibitor, attenuates morphine tolerance but not dependence in C57/Bl mice." Psychopharmacology. Link

-

Mesters, J. R., et al. (2006). "Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer."[2][3] The EMBO Journal. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. lsb.avcr.cz [lsb.avcr.cz]

- 4. Structure-activity relationships of glutamate carboxypeptidase II (GCPII) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration | PLOS One [journals.plos.org]

- 6. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CN106045873A - Method for preparing pregabalin intermediate 3-isobutyl glutaric acid monoamide - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2-(2-Methylpropyl)pentanedioic acid from diethyl malonate

Application Note: Synthesis of 2-(2-Methylpropyl)pentanedioic Acid from Diethyl Malonate

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

2-(2-Methylpropyl)pentanedioic acid, commonly referred to as 2-isobutylglutaric acid, is a highly valuable dicarboxylic acid intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including matrix metalloprotease inhibitors and anticonvulsant derivatives .

This application note details a robust, scalable, three-step synthetic workflow starting from commercially available diethyl malonate. The methodology leverages a classic malonic ester synthesis for initial alkylation, followed by a base-catalyzed Michael addition, and concludes with a global acid-catalyzed hydrolysis and thermal decarboxylation. Designed for high reproducibility, this guide embeds self-validating kinetic and visual checkpoints to ensure process integrity at every stage.

Mechanistic Rationale & Pathway

To ensure synthetic success, it is critical to understand the causality behind the selected reagents and conditions:

-

Step 1: Alkylation (SN2): The synthesis begins with the deprotonation of diethyl malonate by sodium ethoxide. Ethoxide is explicitly chosen to match the ester alkyl groups, preventing unwanted transesterification. The resulting enolate acts as a nucleophile to displace the bromide from isobutyl bromide .

-

Step 2: Michael Addition: The mono-alkylated intermediate undergoes a second deprotonation to attack acrylonitrile. tert-Butanol is utilized as the solvent because its steric bulk prevents it from acting as a nucleophile, thereby suppressing side reactions. A catalytic amount of KOH is sufficient because the formation of the stable C-C bond thermodynamically drives the reaction forward .

-

Step 3: Global Hydrolysis & Decarboxylation: Concentrated HCl serves a dual purpose. First, it forces the hydrolysis of the highly stable nitrile group (via a primary amide intermediate) and the sterically hindered ethyl esters. Second, prolonged reflux (>100 °C) provides the thermal energy required to drive the concerted decarboxylation of the resulting gem-dicarboxylic acid intermediate.

Figure 1. Three-step synthetic workflow from diethyl malonate to the target dicarboxylic acid.

Reagents & Materials

The following table summarizes the quantitative data and stoichiometric ratios required for a standard 100 mmol scale synthesis (based on the Michael addition step).

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |

| Diethyl malonate | 160.17 | 1.0 | 32.0 g (200 mmol)* | Starting Material |

| Sodium metal | 22.99 | 1.0 | 4.6 g (200 mmol) | Base Generation |

| Absolute Ethanol | 46.07 | Solvent | 100 mL | Alkylation Solvent |

| Isobutyl bromide | 137.02 | 1.0 | 27.4 g (200 mmol) | Alkylating Agent |

| Acrylonitrile | 53.06 | 1.0 | 5.3 g (100 mmol) | Michael Acceptor |

| KOH (30% in MeOH) | 56.11 | 0.1 | 0.56 g (10 mmol) | Catalyst |

| tert-Butanol | 74.12 | Solvent | 65 mL | Michael Solvent |

| Concentrated HCl (37%) | 36.46 | Excess | 100 mL | Hydrolysis/Cleavage |

*Note: Step 1 is scaled to 200 mmol to ensure sufficient intermediate yield for the subsequent 100 mmol Step 2.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Diethyl Isobutylmalonate

-

Base Preparation: In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 100 mL of absolute ethanol. Slowly add 4.6 g of sodium metal in small pieces under an inert argon atmosphere. Allow the sodium to completely dissolve to form sodium ethoxide.

-

Enolate Formation: Cool the solution to room temperature. Add 32.0 g of diethyl malonate dropwise over 15 minutes. Stir for an additional 30 minutes to ensure complete enolate formation.

-

Alkylation: Add 27.4 g of isobutyl bromide dropwise. Protect the flask from light and heat the mixture to a gentle reflux for 5 hours .

-

Self-Validation Checkpoint: The reaction mixture will transition from a clear, homogeneous solution to a dense, cloudy suspension as sodium bromide (NaBr) precipitates. This visual cue confirms the progression of the SN2 alkylation. Confirm completion via TLC (Hexane:EtOAc 4:1).

-

Workup: Evaporate the ethanol under reduced pressure. Partition the residue between 150 mL of cold water and 100 mL of ethyl acetate. Extract the aqueous layer twice more with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield diethyl isobutylmalonate as a crude oil.

Protocol 2: Michael Addition

-

Reaction Assembly: To a 250 mL round-bottom flask, add 21.6 g (100 mmol) of the synthesized diethyl isobutylmalonate, 65 mL of tert-butanol, and 0.56 g of a 30% methanolic KOH solution.

-

Acrylonitrile Addition: Via syringe, slowly add 5.3 g (100 mmol) of acrylonitrile. Safety Note: Acrylonitrile is highly toxic and prone to exothermic polymerization; perform this step in a fume hood.

-

Thermal Control: Heat the reaction mixture to exactly 33 °C using a temperature-controlled oil bath. Stir under an inert atmosphere for 3 hours.

-

Self-Validation Checkpoint: The reaction is exothermic upon initiation. A stable internal temperature without runaway heating indicates a controlled Michael addition. Validate the disappearance of the mono-alkylated starting material via GC-MS.

-

Quenching: Quench the reaction mixture by adding 10 mL of 2M HCl to neutralize the KOH catalyst and halt any potential polymerization. Concentrate the mixture under vacuum to isolate diethyl 2-(2-cyanoethyl)-2-isobutylmalonate.

Protocol 3: Global Hydrolysis & Decarboxylation

-

Hydrolysis Initiation: Transfer the crude Michael adduct to a 500 mL heavy-walled round-bottom flask. Add 100 mL of concentrated HCl (37%).

-

Reflux & Decarboxylation: Equip the flask with a reflux condenser and heat the mixture vigorously (>100 °C) using a heating mantle.

-

Self-Validation Checkpoint: Initially, the mixture is highly biphasic (aqueous acid and organic ester). As the ester groups hydrolyze, the mixture transitions into a single, homogeneous aqueous phase—a critical visual indicator of successful ester cleavage. Subsequently, vigorous gas evolution (CO₂ bubbles) will be observed, serving as a real-time kinetic indicator of decarboxylation. The reaction is complete when gas evolution completely ceases (typically 12–18 hours).

-

Isolation: Cool the reaction mixture to room temperature. Extract the aqueous solution with diethyl ether (3 × 100 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield crude 2-(2-methylpropyl)pentanedioic acid. Recrystallize from hot water or an ethyl acetate/hexane mixture to achieve high purity.

Figure 2. Mechanistic pathway of thermal decarboxylation via a 6-membered cyclic transition state.

Analytical Validation

To confirm the structural integrity of the final product, perform the following analyses:

-

¹H NMR (DMSO-d₆ or CDCl₃): Look for the disappearance of the ethyl ester quartets/triplets and the appearance of a broad singlet (>11.0 ppm) corresponding to the two carboxylic acid protons. The isobutyl methyl groups should appear as a distinct doublet integrating to 6 protons near 0.9 ppm.

-

Mass Spectrometry (ESI-MS): In negative ion mode, the target molecule (C₉H₁₆O₄, MW = 188.22 g/mol ) will exhibit a strong [M-H]⁻ peak at m/z 187.2.

References

- Thiophene-containing butonic acid derivatives as matrix metalloprotease inhibitors (US Patent 5886024A). Google Patents.

Alkylation of glutarate diesters to form 2-isobutylglutaric acid

Application Note & Protocol

Strategic Synthesis of 2-Isobutylglutaric Acid via Enolate Alkylation of Glutarate Diesters

Abstract: This document provides a comprehensive guide for the synthesis of 2-isobutylglutaric acid, a key intermediate in pharmaceutical development, notably for the anticonvulsant drug Pregabalin.[1][2] The protocol details the alkylation of diethyl glutarate via a lithium enolate intermediate, followed by saponification to yield the target dicarboxylic acid. We will delve into the mechanistic rationale behind reagent selection and reaction conditions, present a detailed, step-by-step protocol, and offer insights into process control and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug process development.

Introduction and Significance

Substituted glutaric acids are valuable scaffolds in medicinal chemistry. 2-Isobutylglutaric acid, in particular, is a well-established precursor for the synthesis of (S)-Pregabalin, an anticonvulsant drug used for treating neuropathic pain and epilepsy.[3] The efficient and scalable synthesis of this intermediate is therefore of significant interest. The methodology described herein employs a classic yet robust approach: the formation of an ester enolate followed by a nucleophilic substitution (SN2) reaction. This pathway offers high yields and a straightforward operational sequence, making it adaptable for both laboratory-scale research and process scale-up considerations.

Reaction Principle and Mechanism

The synthesis is a two-stage process: (1) the alkylation of a glutarate diester and (2) the subsequent hydrolysis of the ester groups.

Stage 1: α-Alkylation of Diethyl Glutarate

The core of this synthesis lies in the deprotonation of the α-carbon of diethyl glutarate to form a nucleophilic enolate.

-

Enolate Formation: The protons on the carbons alpha (α) to the carbonyl groups of an ester are weakly acidic.[4] A strong, non-nucleophilic base is required to deprotonate this position effectively without competing side reactions like nucleophilic acyl substitution. Lithium diisopropylamide (LDA) is the base of choice for this transformation.[5][6] LDA is exceptionally potent and sterically hindered, which prevents it from attacking the electrophilic carbonyl carbon.[4][7] The reaction is performed at a very low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure the quantitative and rapid formation of the thermodynamically stable lithium enolate while minimizing potential Claisen condensation or other side reactions.[8]

-

Nucleophilic Substitution (Alkylation): The resulting enolate is a potent carbon-based nucleophile. Upon introduction of an alkylating agent, such as isobutyl bromide, the enolate attacks the electrophilic carbon of the bromide in a classic SN2 reaction.[9] This forms a new carbon-carbon bond, yielding diethyl 2-isobutylglutarate. Isobutyl bromide is an effective primary alkyl halide for this purpose, readily undergoing substitution.[10][11]

Stage 2: Hydrolysis to 2-Isobutylglutaric Acid

To obtain the final dicarboxylic acid, the two ethyl ester groups of the alkylated intermediate must be cleaved.

-

Saponification: Alkaline hydrolysis, or saponification, is the preferred method for this step as it is essentially an irreversible process, driving the reaction to completion and ensuring high yields.[12][13] The ester is heated under reflux with a strong base, such as sodium hydroxide (NaOH). The hydroxide ion attacks the carbonyl carbon of each ester group in a nucleophilic acyl substitution. This initially forms the disodium salt of the glutaric acid derivative, which is soluble in the aqueous medium.

-

Acidification: A final acidification step with a strong mineral acid, like hydrochloric acid (HCl), is required to protonate the carboxylate salt, precipitating the final product, 2-isobutylglutaric acid, which can then be isolated by extraction.

Experimental Workflow Overview

The overall synthetic strategy is depicted below, outlining the critical transformations from the starting diester to the final dicarboxylic acid product.

Caption: Workflow for the synthesis of 2-isobutylglutaric acid.

Detailed Experimental Protocol

Safety Precaution: This procedure involves pyrophoric reagents (n-butyllithium), strong bases (LDA), and flammable solvents. All steps must be conducted in a certified fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All glassware must be rigorously flame-dried or oven-dried before use, and the reaction must be maintained under an inert atmosphere (Nitrogen or Argon).

4.1. Reagents and Materials

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Properties |

| Diisopropylamine | 108-18-9 | 101.19 | 4.6 mL | 33.0 | Corrosive, Flammable Liquid |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 12.0 mL | 30.0 | Pyrophoric, Water-Reactive |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 150 mL | - | Flammable, Peroxide-Former |

| Diethyl Glutarate | 818-38-2 | 188.22 | 5.0 g | 26.6 | Combustible Liquid[14] |

| Isobutyl Bromide | 78-77-3 | 137.02 | 3.5 mL | 31.9 | Flammable, Lachrymator[11][15] |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 6.0 g | 150.0 | Corrosive Solid |

| Hydrochloric Acid (6 M) | 7647-01-0 | 36.46 | ~25 mL | ~150.0 | Corrosive Liquid |

| Diethyl Ether | 60-29-7 | 74.12 | 150 mL | - | Extremely Flammable |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - | Desiccant |

4.2. Step-by-Step Procedure

Stage 1: Alkylation of Diethyl Glutarate

-

LDA Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (50 mL) and diisopropylamine (4.6 mL, 33.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (12.0 mL of a 2.5 M solution in hexanes, 30.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting pale yellow LDA solution at -78 °C for 30 minutes.

-

Enolate Formation: In a separate flame-dried flask, prepare a solution of diethyl glutarate (5.0 g, 26.6 mmol) in anhydrous THF (20 mL).

-

Add the diethyl glutarate solution dropwise to the cold LDA solution over 20 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add isobutyl bromide (3.5 mL, 31.9 mmol) to the enolate solution dropwise.

-

Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Work-up: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-isobutylglutarate as a pale yellow oil.

Stage 2: Saponification and Isolation

-

Hydrolysis: Transfer the crude oil from the previous step to a 250 mL round-bottom flask. Add a solution of sodium hydroxide (6.0 g, 150.0 mmol) in water (60 mL).

-

Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 4 hours. The oil should gradually dissolve as the saponification proceeds.

-

Cool the reaction mixture to room temperature. Wash the aqueous solution with diethyl ether (2 x 30 mL) to remove any unreacted starting material or neutral byproducts. Discard the organic layers.

-

Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 1-2 by adding 6 M HCl. The 2-isobutylglutaric acid will precipitate as a white solid or oil.

-

Isolation: Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-isobutylglutaric acid.

Characterization and Expected Results

-

Yield: The expected yield of 2-isobutylglutaric acid is typically in the range of 70-85% over the two stages.

-

Appearance: A white to off-white solid or a viscous, colorless oil.

-

Purity: Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Structural Verification: The structure should be confirmed using spectroscopic methods:

-

¹H NMR: Expect characteristic peaks for the isobutyl group (a doublet and a multiplet), the aliphatic chain protons, and a broad singlet for the two carboxylic acid protons.

-

¹³C NMR: Expect signals for the two distinct carbonyl carbons, the carbons of the isobutyl group, and the glutaric acid backbone.

-

Mass Spectrometry (MS): To confirm the molecular weight (188.22 g/mol ).

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Stage 1 | Incomplete LDA formation (moisture contamination). | Ensure all glassware is meticulously dried and solvent is anhydrous. Use freshly titrated n-BuLi. |

| Competing Claisen condensation. | Maintain a reaction temperature of -78 °C during LDA and ester addition. Add the ester solution to the LDA, not vice-versa. | |

| Recovery of starting material | Incomplete deprotonation or alkylation. | Increase reaction time for enolate formation or alkylation. Ensure stoichiometry of reagents is correct. |